molecular formula C10H18N2O3 B558222 (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate CAS No. 35150-07-3

(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No. B558222
CAS RN: 35150-07-3
M. Wt: 214.26 g/mol
InChI Key: PITJAAIPVBVRAO-ZETCQYMHSA-N
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Description

(R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, also known as (R)-t-BuCPC, is an organic compound with a wide range of applications in scientific research. It is a chiral compound and is often used as a chiral building block in organic synthesis. It is a versatile compound and can be used in a variety of research applications, such as in vivo and in vitro studies, as well as biochemical and physiological studies. The purpose of

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • The compound is involved in the synthesis of keto esters derived from hydroxyproline, highlighting its role in creating complex molecules with potential biological activity (King et al., 2005). The research demonstrates its utility in synthesizing specific stereochemical configurations necessary for biological activity.
  • Its application extends to the determination of absolute configuration of enantiomers by vibrational circular dichroism, further confirming stereochemistry through chemical synthesis processes (Procopiou et al., 2016). This showcases the compound's importance in stereochemical analysis and synthesis of enantiomerically pure compounds.
  • The compound's relevance is also seen in the preparation and Diels-Alder reaction of 2-amido substituted furan, indicating its use in facilitating complex cyclization reactions (Padwa et al., 2003). This highlights its versatility in creating diverse molecular architectures important for drug development.

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, it serves as a precursor or intermediate in the synthesis of bioactive molecules. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of the natural product Biotin, elucidates its role in synthesizing compounds with significant biological functions (Qin et al., 2014).
  • The development of 4-fluoropyrrolidine derivatives for medicinal applications, such as dipeptidyl peptidase IV inhibitors, demonstrates its utility in synthesizing synthons for medicinal chemistry (Singh & Umemoto, 2011). This research underscores the compound's role in developing therapeutics.

Novel Syntheses and Reactions

  • The compound is also employed in innovative synthetic methods, such as the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, showcasing its application in eco-friendly and efficient preparation of quinoxaline derivatives (Xie et al., 2019).
  • Its use in palladium-catalyzed three-component reactions for the synthesis of pyrroles and bicyclic analogues highlights its role in multicomponent synthetic strategies (Qiu et al., 2017). This illustrates the compound's utility in constructing complex nitrogen-containing heterocycles, essential in drug design and discovery.

properties

IUPAC Name

tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITJAAIPVBVRAO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956599
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate

CAS RN

35150-07-3
Record name 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35150-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate
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